(E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate
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Overview
Description
(E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate is an organic compound that belongs to the class of imines and esters This compound is characterized by the presence of an ethoxycarbonyl group, a methoxy group, and a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate typically involves a multi-step process:
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Formation of the Iminomethyl Intermediate
Starting Materials: 4-(ethoxycarbonyl)benzaldehyde and 2-methoxyaniline.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions to form the imine intermediate.
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Esterification
Starting Materials: The imine intermediate and 4-fluorobenzoic acid.
Reaction Conditions: The esterification is typically performed using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
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Reduction
- Reduction of the imine group can yield the corresponding amine derivative.
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Substitution
- The fluorobenzoate moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorobenzoates.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Due to its structural features, it can be used in the design of biological probes for imaging and diagnostic purposes.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced stability.
Mechanism of Action
The mechanism by which (E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate exerts its effects depends on its application:
Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic cycles.
Biological Activity: Interacts with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(((4-(methoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate
- (E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-hydroxyphenyl 4-fluorobenzoate
Uniqueness
- Structural Features : The presence of both an ethoxycarbonyl group and a fluorobenzoate moiety distinguishes it from other similar compounds.
- Reactivity : Its unique combination of functional groups allows for a diverse range of chemical reactions and applications.
This detailed overview provides a comprehensive understanding of (E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
ethyl 4-[[4-(4-fluorobenzoyl)oxy-3-methoxyphenyl]methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5/c1-3-30-23(27)17-7-11-20(12-8-17)26-15-16-4-13-21(22(14-16)29-2)31-24(28)18-5-9-19(25)10-6-18/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGDQWVCNBTEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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